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Compound of Interest

Compound Name: ONO 207

Cat. No.: B160304 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following information is based on publicly available preclinical and early clinical

data. The compound "ONO 207" did not yield sufficient public data for a technical review.

Based on the portfolio of Ono Pharmaceutical, this guide focuses on the well-documented

Bruton's Tyrosine Kinase (BTK) inhibitor, Tirabrutinib (ONO-4059, GS-4059), which is

presumed to be the intended subject of the query.

Executive Summary
Tirabrutinib (ONO-4059) is a second-generation, highly potent, and selective oral inhibitor of

Bruton's tyrosine kinase (BTK). BTK is a critical non-receptor kinase in the B-cell receptor

(BCR) signaling pathway, which is a key driver of proliferation and survival for various B-cell

malignancies.[1][2] Tirabrutinib forms an irreversible covalent bond with a cysteine residue

(Cys481) in the active site of BTK, leading to sustained inhibition of its enzymatic activity.[1][3]

Its high selectivity for BTK over other kinases, such as those in the SRC and TEC families, is

designed to minimize off-target effects and improve its safety profile compared to first-

generation BTK inhibitors.[4][5] Preclinical in vitro and in vivo studies have demonstrated

Tirabrutinib's ability to potently inhibit B-cell proliferation, induce apoptosis in malignant B-cell

lines, and suppress tumor growth in animal models.[5][6][7]

Mechanism of Action: BTK Inhibition
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Tirabrutinib exerts its therapeutic effect by selectively and irreversibly inhibiting BTK.[1] The

BCR signaling cascade is essential for B-cell development, activation, and survival. In many B-

cell cancers, this pathway is constitutively active, promoting malignant cell growth. By inhibiting

BTK, Tirabrutinib effectively blocks downstream signaling, including the activation of pathways

like AKT and ERK, which ultimately leads to decreased cell proliferation and the induction of

apoptosis in cancer cells.[1][4]
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Caption: Simplified BCR signaling pathway and Tirabrutinib's point of inhibition.
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In Vitro Studies
Enzymatic and Cellular Potency
Tirabrutinib demonstrates potent inhibition of BTK enzymatic activity and B-cell proliferation.

Multiple studies report IC₅₀ values in the low nanomolar range, confirming its high potency. The

compound effectively inhibits the proliferation of various malignant B-cell lines, particularly

those of the activated B-cell-like (ABC) subtype of diffuse large B-cell lymphoma (DLBCL),

such as TMD8.[4][6][8]

Table 1: In Vitro Potency of Tirabrutinib (ONO-4059)

Assay Type Target / Cell Line Result (IC₅₀) Reference

Enzymatic Assay
Bruton's Tyrosine
Kinase (BTK)

2.2 nM [6]

Enzymatic Assay
Bruton's Tyrosine

Kinase (BTK)
6.8 nM [7]

Cell Proliferation TMD8 (ABC-DLBCL) 3.59 nM [4]

BTK

Autophosphorylation
TMD8 (ABC-DLBCL) 23.9 nM [4]

Cell Proliferation U-2932 (ABC-DLBCL) 27.6 nM [4]

BTK

Autophosphorylation
U-2932 (ABC-DLBCL) 12.0 nM [4]

Cell Proliferation OCI-Ly10 9.13 nM [7]

| Cell Proliferation | SU-DHL-6 | 17.10 nM |[7] |

Kinase Selectivity
A key feature of Tirabrutinib is its high selectivity for BTK. Kinome scanning has shown

significantly less inhibition of off-target kinases compared to the first-generation inhibitor,

ibrutinib. This includes minimal activity against kinases involved in T-cell receptor signaling

(e.g., ITK, LCK) and EGFR, which may contribute to a more favorable safety profile.[4][5]
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Table 2: Kinase Selectivity Profile of Tirabrutinib (ONO-4059)

Kinase
Selectivity Fold (vs.
BTK)

Biological Role Reference

FYN >700x
BCR Signaling
(Upstream)

[4]

LYN >700x
BCR Signaling

(Upstream)
[4]

ITK >200x
T-Cell Receptor

Signaling
[4]

JAK3 >200x Cytokine Signaling [4]

LCK >200x
T-Cell Receptor

Signaling
[4]

| EGFR | >3597x | Growth Factor Signaling |[4] |

In Vivo Studies
Xenograft Tumor Models
In vivo studies using mouse xenograft models with human B-cell lymphoma cell lines have

demonstrated Tirabrutinib's anti-tumor efficacy. Oral administration of the compound leads to

significant, dose-dependent inhibition of tumor growth.[4][7]

Table 3: In Vivo Efficacy of Tirabrutinib in a TMD8 Xenograft Model

Animal Model Cell Line
Dosing
Regimen

Outcome Reference

SCID Mice
TMD8 (ABC-
DLBCL)

6 mg/kg, p.o.,
daily

Tumor growth
inhibition

[7]

| SCID Mice | TMD8 (ABC-DLBCL) | 20 mg/kg, p.o., daily | Complete tumor suppression at Day

14 |[7] |
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Caption: Typical experimental workflow for an in vivo xenograft study.

Experimental Protocols
BTK Enzymatic Inhibition Assay
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Objective: To determine the concentration of Tirabrutinib required to inhibit 50% of BTK

enzymatic activity (IC₅₀).

Methodology: A biochemical assay is performed using recombinant human BTK protein. The

kinase reaction is initiated by adding ATP to a mixture of the enzyme and a specific substrate

peptide. Tirabrutinib is added at various concentrations. The reaction is allowed to proceed

for a set time at room temperature, after which the amount of phosphorylated substrate is

quantified, typically using a luminescence-based or fluorescence-based detection method.

The IC₅₀ value is calculated from the resulting dose-response curve.

Cell Proliferation Assay
Objective: To measure the effect of Tirabrutinib on the growth of malignant B-cell lines.

Methodology: B-cell lymphoma lines (e.g., TMD8, U-2932) are seeded in 96-well plates and

incubated with serially diluted concentrations of Tirabrutinib for a period of approximately 72

hours.[4][7] Cell viability or proliferation is then assessed using a colorimetric or fluorometric

assay, such as MTS or CellTiter-Glo®, which measures metabolic activity. The IC₅₀ is

determined by plotting cell viability against drug concentration.

In Vivo Xenograft Efficacy Study
Objective: To evaluate the anti-tumor activity of Tirabrutinib in a living organism.

Methodology:

Implantation: Immunodeficient mice (e.g., SCID or NSG) are subcutaneously injected with

a suspension of a human B-cell lymphoma cell line (e.g., 5-10 x 10⁶ TMD8 cells).[5][7]

Tumor Growth: Tumors are allowed to grow to a palpable, measurable size (e.g., 100-200

mm³).

Treatment: Mice are randomized into groups and treated orally (p.o.) once daily with either

a vehicle control or Tirabrutinib at specified doses (e.g., 6 mg/kg, 20 mg/kg).[7]

Monitoring: Tumor volume and animal body weight are measured regularly (e.g., 2-3 times

per week) for the duration of the study (e.g., 3 weeks).[7]
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Endpoint: The study concludes when tumors in the control group reach a predetermined

size. The primary endpoint is typically Tumor Growth Inhibition (TGI), calculated by

comparing the change in tumor volume between treated and vehicle groups.

Conclusion
The comprehensive in vitro and in vivo data for Tirabrutinib (ONO-4059) establish it as a potent

and highly selective BTK inhibitor. Its ability to effectively block BCR signaling, inhibit the

proliferation of malignant B-cells, and suppress tumor growth in preclinical models provides a

strong rationale for its clinical development in B-cell malignancies. The high selectivity of

Tirabrutinib suggests the potential for a favorable safety profile, addressing some of the

limitations observed with less selective, first-generation BTK inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b160304#ono-207-in-vitro-and-in-vivo-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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